N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound that contains a pyrazole ring, a pyrimidine ring, and a furan ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some compounds with similar structures have been found to inhibit certain enzymes, leading to changes in cellular metabolism .
Biochemical Pathways
For example, some compounds have been found to inhibit the enzyme Nicotinamide phosphoribosyltransferase (NAMPT), which plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Compounds with similar structures have been found to have significant biological activities, such as antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling with the furan-2-carboxamide moiety. One common synthetic route involves the cyclocondensation of hydrazine derivatives with diketones to form the pyrazole ring, followed by nucleophilic substitution reactions to introduce the pyrimidine ring . The final step involves coupling the pyrimidine-pyrazole intermediate with furan-2-carboxylic acid under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Coordination Chemistry: It serves as a ligand in the synthesis of coordination compounds with transition metals, which are of interest for their catalytic and electronic properties.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyrimidine derivatives: These compounds share the pyrazole and pyrimidine rings but lack the furan-2-carboxamide moiety.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound has a similar structure but with different substituents on the pyrimidine ring.
Uniqueness
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile ligand in coordination chemistry and as a bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDARWGQXQVKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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